molecular formula C16H16N2O5 B2374918 3-(4-methylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one CAS No. 325802-37-7

3-(4-methylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one

Cat. No.: B2374918
CAS No.: 325802-37-7
M. Wt: 316.313
InChI Key: RSIWOVFSYATAJX-UHFFFAOYSA-N
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Description

3-(4-methylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one is a complex organic compound with a molecular formula of C15H18N2O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methylpiperidine with a suitable chromenone derivative under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature and pH control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The chromenone core can be hydrogenated to form dihydro derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include amine derivatives, dihydrochromenones, and substituted piperidine compounds.

Scientific Research Applications

3-(4-methylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-methylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylpiperidine-1-carbonyl)phenylboronic acid
  • 4-Methylpiperidine-1-carbonyl derivatives
  • 6-Nitrochromen-2-one analogs

Uniqueness

3-(4-methylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(4-methylpiperidine-1-carbonyl)-6-nitrochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-10-4-6-17(7-5-10)15(19)13-9-11-8-12(18(21)22)2-3-14(11)23-16(13)20/h2-3,8-10H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIWOVFSYATAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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